molecular formula C23H23N3O4 B11228563 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11228563
M. Wt: 405.4 g/mol
InChI Key: SEBXOOUCSHXIDF-UHFFFAOYSA-N
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Description

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a benzodioxepin moiety, and a cyano group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the cyano group and the benzodioxepin moiety. Common reagents used in these reactions include indole derivatives, cyanating agents, and benzodioxepin precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate cellular processes and molecular interactions.

    Industry: The compound can be utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core and benzodioxepin moiety may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The cyano group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: can be compared with other indole derivatives, benzodioxepin compounds, and cyano-containing molecules.

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their functional groups and biological activities.

    Benzodioxepin Compounds: Molecules such as benzodioxepin-based drugs have similar structural features but may vary in their pharmacological properties.

    Cyano-Containing Molecules: Compounds like nitriles and cyanohydrins contain cyano groups but differ in their overall structure and reactivity.

Uniqueness

The uniqueness of This compound lies in its combination of the indole core, benzodioxepin moiety, and cyano group, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-15-18(12-24)17-6-3-4-7-19(17)26(15)14-23(27)25-13-16-10-21-22(11-20(16)28-2)30-9-5-8-29-21/h3-4,6-7,10-11H,5,8-9,13-14H2,1-2H3,(H,25,27)

InChI Key

SEBXOOUCSHXIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4)C#N

Origin of Product

United States

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